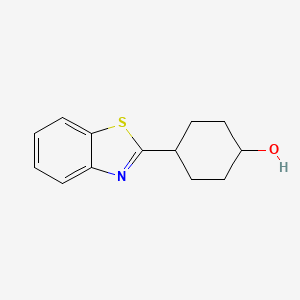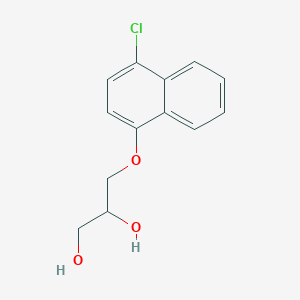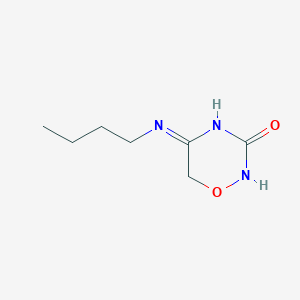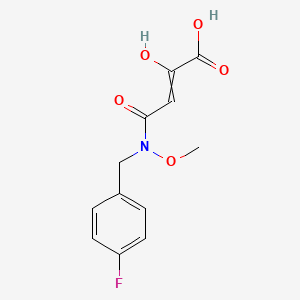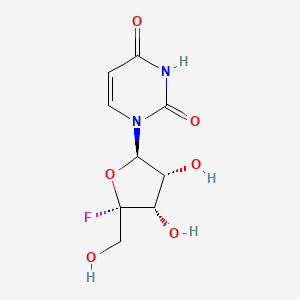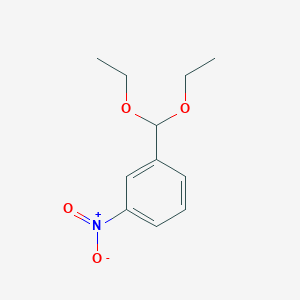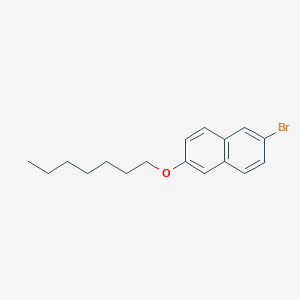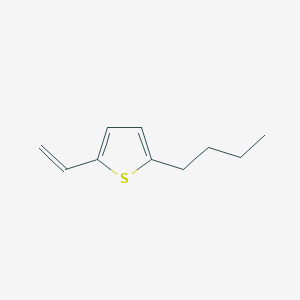
6-(4-Chloro-2-methylphenoxy)-5-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Chloro-2-methylphenoxy)-5-methylpyridin-3-amine is an organic compound that belongs to the class of phenoxy-pyridines This compound is characterized by the presence of a chloro-substituted phenoxy group attached to a pyridine ring, which also contains a methyl and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chloro-2-methylphenoxy)-5-methylpyridin-3-amine typically involves the following steps:
Nitration: The starting material, 4-chloro-2-methyl-phenol, undergoes nitration to form 4-chloro-2-methyl-5-nitrophenol.
Etherification: The nitrophenol is then reacted with 3-methyl-5-chloropyridine under basic conditions to form the ether linkage, resulting in 2-(4-chloro-2-methyl-phenoxy)-3-methyl-5-nitropyridine.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon, yielding the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for maintaining product quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chloro-2-methylphenoxy)-5-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using sodium hydroxide (NaOH) or sodium alkoxides.
Major Products
Oxidation: 2-(4-Chloro-2-methyl-phenoxy)-3-methyl-5-nitropyridine.
Reduction: this compound.
Substitution: 2-(4-Hydroxy-2-methyl-phenoxy)-3-methyl-5-amino-pyridine.
Scientific Research Applications
6-(4-Chloro-2-methylphenoxy)-5-methylpyridin-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals.
Industry: It is used in the production of agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of 6-(4-Chloro-2-methylphenoxy)-5-methylpyridin-3-amine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. For example, it could inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-2-methyl-phenoxy)-2-methyl-propionic acid: Another phenoxy compound with herbicidal properties.
4-Chloro-2-methylphenoxyacetic acid:
Uniqueness
6-(4-Chloro-2-methylphenoxy)-5-methylpyridin-3-amine is unique due to the presence of both a phenoxy and a pyridine ring in its structure. This combination of functional groups provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H13ClN2O |
|---|---|
Molecular Weight |
248.71 g/mol |
IUPAC Name |
6-(4-chloro-2-methylphenoxy)-5-methylpyridin-3-amine |
InChI |
InChI=1S/C13H13ClN2O/c1-8-5-10(14)3-4-12(8)17-13-9(2)6-11(15)7-16-13/h3-7H,15H2,1-2H3 |
InChI Key |
IBTNTZJFXMOBDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1OC2=C(C=C(C=C2)Cl)C)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
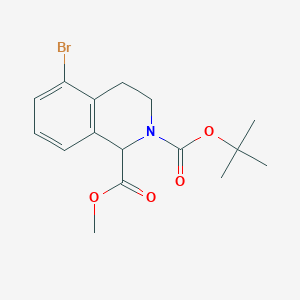

![N-[(6-Methoxypyridin-2-yl)methyl]acetamide](/img/structure/B8696933.png)
